molecular formula C11H19NO2 B8533546 N-(4-methylcyclohexyl)-acetylacetamide

N-(4-methylcyclohexyl)-acetylacetamide

Cat. No. B8533546
M. Wt: 197.27 g/mol
InChI Key: HJGPVOZTYFYBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylcyclohexyl)-acetylacetamide is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylcyclohexyl)-acetylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylcyclohexyl)-acetylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-methylcyclohexyl)-acetylacetamide

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

N-(4-methylcyclohexyl)-3-oxobutanamide

InChI

InChI=1S/C11H19NO2/c1-8-3-5-10(6-4-8)12-11(14)7-9(2)13/h8,10H,3-7H2,1-2H3,(H,12,14)

InChI Key

HJGPVOZTYFYBEH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)CC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

29 g of diketene were added over 20 minutes to a stirred mixture of 39 g of 4-methylcyclohexylamine in 100 ml of tetrahydrofuran and the mixture was stirred at 20° C. for 3 hours. Isopropyl ether was added thereto and the precipitate formed was recovered by vacuum filtration, was washed and dried to obtain 46 g of N-(4-methylcyclohexyl)-acetylacetamide melting at 111° C. A mixture of 46 g of the latter product, 37 g of methyl orthoformate, 1.5 g of p-toluene sulfonic acid and 100 ml of methanol was stirred for 2 hours at 20° C. and after standing for 16 hours, 3 ml of quinoline were added thereto. The mixture was distilled to dryness under reduced pressure and the residue was added to toluene. The stirred mixture was heated at 145° C. for 3 hours while distilling a toluene-methanol azeotrope and was then cooled and evaporated to dryness under reduced pressure. The residue was chromatographed over silica gel and elution with an 8-2 methylene chloride-acetone mixture gave 24 g of N-(4'-methylcyclohexyl)-3-methoxy-crotonamide melting at 125° C. The RMN spectra showed the product to be the E isomer.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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